molecular formula C12H9ClN2O2 B7795394 Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate CAS No. 887580-16-7

Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate

Cat. No.: B7795394
CAS No.: 887580-16-7
M. Wt: 248.66 g/mol
InChI Key: CFHSQIFEGKNHQK-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at the 4th position, a phenyl group at the 2nd position, and a carboxylate ester group at the 5th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-2-phenylpyrimidine-5-carboxylate typically involves the reaction of 4-chloro-2-phenylpyrimidine-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Substitution Reactions: The chloro group at the 4th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the phenyl group can be achieved using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products Formed:

  • Substitution reactions yield various substituted pyrimidine derivatives.
  • Reduction reactions produce alcohol derivatives.
  • Oxidation reactions result in carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-viral agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chloro and phenyl groups contribute to its binding affinity with enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • Methyl 4-chloro-2-methylpyrimidine-5-carboxylate
  • Methyl 4-chloro-2-ethylpyrimidine-5-carboxylate
  • Methyl 4-chloro-2-propylpyrimidine-5-carboxylate

Comparison: Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate is unique due to the presence of the phenyl group, which enhances its lipophilicity and potential biological activity compared to its methyl, ethyl, and propyl analogs. This structural difference can lead to variations in their pharmacokinetic and pharmacodynamic properties, making the phenyl derivative more suitable for certain applications.

Properties

IUPAC Name

methyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-7-14-11(15-10(9)13)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHSQIFEGKNHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701180212
Record name 5-Pyrimidinecarboxylic acid, 4-chloro-2-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887580-16-7
Record name 5-Pyrimidinecarboxylic acid, 4-chloro-2-phenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887580-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 4-chloro-2-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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